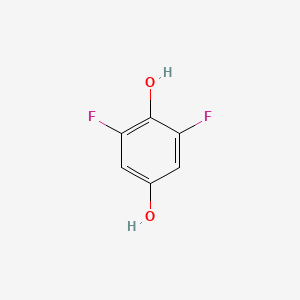

2,6-Difluorobenzene-1,4-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluorobenzene-1,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRUWMWOVSACFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2,6 Difluorobenzene 1,4 Diol and Its Derivatives

Established Synthetic Routes for 2,6-Difluorobenzene-1,4-diol

The preparation of this compound is not trivial and typically involves multi-step synthetic sequences starting from more readily available fluorinated precursors. The strategic introduction of hydroxyl groups onto a pre-fluorinated benzene (B151609) ring is a common approach.

Synthesizing this compound often begins with precursors such as 1,3-difluorobenzene (B1663923) or 2,6-difluoroaniline. One plausible, albeit lengthy, pathway could originate from 1,2,3-trichlorobenzene, which is a relatively inexpensive starting material.

A hypothetical pathway could involve the following key transformations:

Halogen Exchange: 1,2,3-trichlorobenzene can undergo partial fluorine-for-chlorine exchange using a fluoride (B91410) salt like potassium fluoride (KF) to produce a mixture of chlorinated difluorobenzenes, including 1-chloro-2,6-difluorobenzene.

Nitration and Reduction: The resulting 1-chloro-2,6-difluorobenzene could be nitrated, followed by reduction of the nitro group to an amine, yielding 2,6-difluoroaniline. This aniline is a key intermediate.

Diazotization and Hydrolysis: The amino group of 2,6-difluoroaniline can be converted into a diazonium salt using nitrous acid. Subsequent hydrolysis of the diazonium salt introduces the first hydroxyl group, yielding 2,6-difluorophenol.

Regioselective Hydroxylation: The final and most challenging step is the introduction of a second hydroxyl group at the para-position to the existing one. This can be approached through various methods, such as electrophilic hydroxylation or a Dakin reaction on a corresponding aldehyde, which would itself be installed via an ortho-formylation reaction (e.g., Duff or Reimer-Tiemann reaction) directed by the phenolic hydroxyl group.

An alternative starting point is 1,3-difluorobenzene. This compound can be nitrated to give 2,4-difluoronitrobenzene, which can then be subjected to a sequence of reactions, including reduction to 2,4-difluoroaniline, followed by diazotization and other functional group interconversions to introduce the required hydroxyl groups at the 1 and 4 positions.

| Factor | Consideration | Laboratory-Scale Challenges |

| Cumulative Yield | Overall yield is the product of individual step yields. A 5-step synthesis with an average yield of 80% per step results in an overall yield of only ~33%. | Maximizing yield at each stage is crucial. Minor losses become significant over the entire sequence. |

| Purification | Intermediates often require purification (e.g., column chromatography, recrystallization, distillation) to prevent side reactions in subsequent steps. | Chromatography is time-consuming and solvent-intensive, making it less ideal for large-scale preparations. Recrystallization may lead to significant material loss. |

| Reagent Handling | Syntheses may involve hazardous reagents such as organolithium compounds, strong acids (e.g., HF), or thermally unstable diazonium salts. google.com | Requires specialized equipment (e.g., inert atmosphere glovebox, blast shields) and careful handling protocols. |

| Reaction Conditions | Many reactions require cryogenic temperatures (e.g., -78 °C for lithiations) or high pressures (e.g., hydrogenations), which can be difficult to maintain on a large scale. | Requires specialized reactors and significant energy input. Ensuring uniform heating or cooling in large vessels is challenging. |

For industrial applications, processes involving unstable intermediates like diazonium salts or the use of stoichiometric and hazardous reagents are often avoided in favor of catalytic and more continuous processes. google.comgoogle.com

Strategies for Functionalization and Derivatization of this compound

Once synthesized, the this compound core can be further modified to create a diverse range of derivatives. The existing substituents heavily influence the regioselectivity of subsequent reactions.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The outcome of such reactions on this compound is dictated by the combined directing effects of the two hydroxyl (-OH) groups and the two fluorine (-F) atoms.

Activating/Deactivating Effects: Hydroxyl groups are powerful activating groups that increase the electron density of the ring, making it more susceptible to electrophilic attack. organicchemistrytutor.com Conversely, fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect. libretexts.org However, the potent activating nature of the two -OH groups is expected to dominate, rendering the ring highly reactive towards electrophiles.

Directing Effects: Both hydroxyl groups and fluorine atoms are ortho, para-directors. libretexts.orgyoutube.com In this compound, the positions ortho to the hydroxyl groups are either occupied by fluorine (C2, C6) or adjacent to another hydroxyl group (C5 relative to C4-OH, and C3 relative to C1-OH). The positions para to the hydroxyls are also occupied. Therefore, substitution is directed to the only available positions: C3 and C5. These positions are ortho to one hydroxyl group and meta to the other, and also meta to the fluorine atoms. The strong activating and directing effect of the hydroxyl groups will overwhelmingly favor substitution at these sites.

| Substituent | Type | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -OH (at C1, C4) | Activating Group | Strongly Activating | Ortho, Para |

| -F (at C2, C6) | Deactivating Group | Weakly Deactivating | Ortho, Para |

| Predicted Outcome: Substitution will occur at positions C3 and C5, driven by the powerful activating hydroxyl groups. |

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. This reaction typically requires an electron-withdrawing group (EWG) positioned ortho or para to a good leaving group (like a halide).

The this compound structure itself is not a prime candidate for SNAr because the hydroxyl group is a poor leaving group. However, analogous structures, such as difluoronitrobenzenes, readily undergo SNAr. For example, in a compound like 3,4-difluoronitrobenzene, the nitro group acts as a strong EWG, activating the fluorine atoms for displacement by nucleophiles. The fluorine para to the nitro group is significantly more activated and will be preferentially substituted. This strategy is widely used in the synthesis of complex molecules where a fluorine atom on an activated ring is replaced by O-, N-, or S-based nucleophiles.

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching the resulting aryllithium intermediate with an electrophile. wikipedia.org

Both hydroxyl and fluorine substituents can act as DMGs.

Hydroxyl Group: The -OH group (often protected as an ether or carbamate to prevent acidic proton quenching of the base) is a potent DMG. It would direct lithiation to the adjacent positions. In this compound, these positions (C2 and C6) are already occupied by fluorine.

Fluorine Atom: Fluorine itself is an effective DMG, capable of directing lithiation to its ortho position. thieme-connect.com

In a precursor molecule like 2,6-difluorophenol (with the -OH group protected), the directing effects would compete. The protected hydroxyl group is generally a stronger DMG than fluorine. Therefore, lithiation would be expected to occur at the position ortho to the protected hydroxyl group. However, since both ortho positions are occupied by fluorine, this pathway is blocked. Lithiation of 1,3-difluorobenzene, a potential precursor, can be directed by the fluorine atoms to the C2 position, allowing for the introduction of an electrophile between the two fluorine atoms. This strategy is a cornerstone for building substituted difluorinated aromatic systems. google.com

Esterification and Etherification of Hydroxyl Groups for Polymer Precursors

The hydroxyl groups of this compound serve as versatile handles for the construction of polymeric materials through esterification and etherification reactions. These processes allow for the incorporation of the fluorinated hydroquinone (B1673460) moiety into polyester and polyether backbones, respectively.

Esterification:

The formation of polyesters from this compound typically involves polycondensation with dicarboxylic acids or their more reactive derivatives, such as diacid chlorides or esters. The direct esterification with a dicarboxylic acid is an equilibrium process that often requires high temperatures and the removal of water to drive the reaction to completion. A more common and efficient laboratory-scale approach is the reaction with diacid chlorides, which is generally faster and proceeds under milder conditions.

For instance, the reaction of this compound with a generic diacid chloride, such as terephthaloyl chloride, in the presence of a base like pyridine or triethylamine, would yield a polyester. The base neutralizes the hydrogen chloride byproduct, facilitating the reaction.

General Reaction Scheme for Polyester Synthesis:

Where Ar represents the 2,6-difluorophenylene unit and R is a divalent organic group.

The properties of the resulting polyesters, such as their thermal stability, solubility, and crystallinity, can be tailored by the choice of the dicarboxylic acid comonomer.

Etherification:

Polyethers containing the 2,6-difluorohydroquinone unit are commonly synthesized via nucleophilic aromatic substitution reactions, often employing a variation of the Williamson ether synthesis. This involves the reaction of the bisphenoxide of this compound with an activated aromatic dihalide. The fluorine atoms on the hydroquinone ring enhance the acidity of the hydroxyl protons, facilitating the formation of the bisphenoxide with a suitable base, such as sodium hydroxide or potassium carbonate.

The activated dihalide is typically a compound where the halogen atoms are ortho or para to a strong electron-withdrawing group, such as a sulfone or a ketone. This activation is crucial for the nucleophilic aromatic substitution to proceed efficiently.

General Reaction Scheme for Polyether Synthesis (Williamson Ether Synthesis):

Where Ar is the 2,6-difluorophenylene unit, R' is an activated aromatic group, and X is a halogen.

The table below summarizes the key aspects of these polymerization methods.

| Reaction Type | Monomers | Typical Reagents/Conditions | Polymer Type |

| Esterification | This compound, Dicarboxylic acid chlorides | Base (e.g., pyridine), Aprotic solvent | Polyester |

| Etherification | This compound, Activated aromatic dihalides | Base (e.g., K₂CO₃), High-boiling aprotic solvent (e.g., DMF, NMP) | Polyether |

This table presents generalized conditions for the synthesis of polyesters and polyethers from diols. Specific conditions for this compound may vary.

Halogenation and Other Substitutions on the Aromatic Ring

Further functionalization of the this compound aromatic ring can be achieved through electrophilic aromatic substitution reactions. The existing fluorine and hydroxyl substituents direct the position of incoming electrophiles. The hydroxyl groups are strongly activating and ortho-, para-directing, while the fluorine atoms are deactivating but also ortho-, para-directing. In this case, the positions ortho to the hydroxyl groups (and meta to the fluorine atoms) are the most likely sites for substitution.

Halogenation:

Direct halogenation, such as bromination or chlorination, can introduce additional halogen atoms to the aromatic ring. These reactions are typically carried out using elemental halogens (e.g., Br₂ or Cl₂) in the presence of a suitable solvent. The strong activation by the hydroxyl groups may obviate the need for a Lewis acid catalyst, which is often required for the halogenation of less activated aromatic rings. The expected products would be the 3,5-dihalo-2,6-difluorobenzene-1,4-diols.

Nitration and Sulfonation:

Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while sulfonation can be performed with fuming sulfuric acid. These reactions would introduce nitro (-NO₂) or sulfonic acid (-SO₃H) groups, respectively, onto the aromatic ring, likely at the positions ortho to the hydroxyl groups. These functional groups can serve as handles for further chemical modifications or to alter the solubility and electronic properties of the resulting compounds and polymers.

The table below outlines potential electrophilic aromatic substitution reactions on this compound.

| Reaction Type | Reagent | Expected Substitution Position | Product Functional Group |

| Bromination | Br₂ | 3,5-positions | -Br |

| Chlorination | Cl₂ | 3,5-positions | -Cl |

| Nitration | HNO₃/H₂SO₄ | 3,5-positions | -NO₂ |

| Sulfonation | Fuming H₂SO₄ | 3,5-positions | -SO₃H |

This table is based on general principles of electrophilic aromatic substitution and the directing effects of the existing substituents. Specific experimental outcomes for this compound would require empirical validation.

Emerging Synthetic Approaches and Green Chemistry Principles

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methodologies in chemistry. For the synthesis of this compound and its derivatives, several emerging approaches rooted in green chemistry principles are being explored.

Biocatalysis: The use of enzymes as catalysts offers a green alternative to traditional chemical synthesis. Biocatalytic methods can provide high selectivity under mild reaction conditions, often in aqueous media, reducing the need for harsh reagents and organic solvents. While specific enzymatic routes for the synthesis of this compound are not yet well-established, the enzymatic hydroxylation of fluorinated aromatic precursors is a potential area of research.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for process automation and scalability. The synthesis of fluorinated compounds, which can involve highly exothermic reactions or toxic reagents, is particularly well-suited for flow chemistry. This approach could be applied to both the synthesis of the this compound monomer and its subsequent polymerization.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation compared to conventional heating methods. This technique can be applied to various organic transformations, including esterification, etherification, and substitution reactions, potentially offering a more energy-efficient route to the synthesis of polymers and derivatives of this compound.

Use of Greener Solvents: The replacement of volatile and toxic organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or ionic liquids, is a key principle of green chemistry. Research into performing the synthesis and polymerization of this compound in such solvent systems could significantly reduce the environmental impact of these processes.

The adoption of these emerging synthetic approaches holds the promise of developing more sustainable and efficient methods for the production of materials derived from this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,6 Difluorobenzene 1,4 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For 2,6-Difluorobenzene-1,4-diol, both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, while two-dimensional techniques can resolve more complex structural assignments in its derivatives.

Detailed Analysis of ¹H and ¹³C NMR Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is simplified by the molecule's symmetry. The two protons on the aromatic ring (at C3 and C5) are chemically equivalent, as are the two hydroxyl protons. The fluorine atoms exert a strong electron-withdrawing effect and introduce complex spin-spin coupling.

The ¹³C NMR spectrum provides information on all six carbon atoms in the benzene (B151609) ring. The signals are split due to coupling with both protons (¹JCH) and fluorine atoms (nJCF), which is a characteristic feature of fluorinated organic compounds. The carbon atoms directly bonded to fluorine (C2 and C6) exhibit large one-bond C-F coupling constants (¹JCF), while smaller, long-range couplings are observed for other carbons.

The chemical shifts and coupling constants are highly dependent on the solvent used for the analysis.

Table 1: Predicted and Acknowledged NMR Data for this compound and its Parent Compound, Hydroquinone (B1673460)

| Nucleus | Atom Position | Hydroquinone (DMSO-d6) Chemical Shift (δ, ppm) | This compound (Predicted) Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | H3, H5 | 6.63 hmdb.ca | ~6.8 - 7.2 | ³JHH, ⁴JHF |

| ¹H | OH | 8.87 hmdb.ca | Variable, depending on concentration and solvent | - |

| ¹³C | C1, C4 | 149.9 hmdb.ca | ~145-150 (doublet of triplets, ²JCF, ⁴JCF) | ²JCF, ⁴JCF |

| ¹³C | C2, C6 | 116.1 hmdb.ca | ~150-155 (doublet, ¹JCF) | ¹JCF (~240-260 Hz) |

Note: Predicted values for this compound are estimations based on known substituent effects and data from analogous compounds.

Application of Two-Dimensional NMR Techniques for Complex Structures

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms. scielo.brresearchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments are used to determine one-bond proton-carbon correlations. For a derivative of this compound, an HSQC spectrum would show a cross-peak connecting each proton signal to the signal of the carbon it is directly attached to, allowing for unambiguous assignment of the C3/C5 and H3/H5 signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is invaluable for piecing together the carbon skeleton and assigning quaternary carbons (those without attached protons), such as C1, C2, C4, and C6 in the parent structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. In a substituted derivative where the ring protons are no longer equivalent, COSY can establish their neighborly relationships.

These 2D methods are essential for the complete and accurate structural elucidation of novel or complex molecules derived from this compound. scielo.br

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. libretexts.orglibretexts.org The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one, most commonly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org

Determination of Electronic Transitions and HOMO-LUMO Energy Gaps

The UV-Vis spectrum of this compound is characterized by absorptions in the UV region, which are attributed to π → π* transitions within the aromatic ring. The hydroxyl and fluorine substituents act as auxochromes, modifying the energy and intensity of these transitions compared to unsubstituted benzene. The energy of the absorbed light is inversely proportional to its wavelength, and this energy corresponds to the HOMO-LUMO energy gap (ΔE). libretexts.orgusp.br

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to model the HOMO and LUMO orbitals and predict the energy gap. nih.gov For substituted benzenes, this gap is a key determinant of their electronic properties and reactivity.

Table 2: Typical UV-Vis Absorption Data and Electronic Transitions for Hydroquinone Systems

| Compound | Typical λmax (nm) | Solvent | Electronic Transition | HOMO-LUMO Gap (ΔE) |

|---|---|---|---|---|

| Hydroquinone | ~293 | Ethanol | π → π* | Corresponds to λmax |

Spectroscopic Investigations of Tautomerism and Solvent Effects

Hydroquinones can theoretically exist in tautomeric equilibrium with their corresponding keto forms (benzoquinones). While the aromatic diol form is overwhelmingly favored for this compound, the position of this equilibrium can be influenced by the solvent environment.

The solvent can also have a significant impact on the UV-Vis absorption spectrum, a phenomenon known as solvatochromism. ijcce.ac.irnih.gov The position, intensity, and shape of the absorption bands can change with solvent polarity. ijcce.ac.irnih.gov These shifts are categorized as:

Bathochromic shift (red shift): A shift to a longer wavelength, indicating a decrease in the HOMO-LUMO energy gap.

Hypsochromic shift (blue shift): A shift to a shorter wavelength, indicating an increase in the energy gap.

These effects arise from differential solvation of the ground and excited states of the molecule. Polar solvents, particularly those capable of hydrogen bonding, can interact with the hydroxyl groups of this compound, stabilizing one state more than the other and thus altering the energy required for the electronic transition. rsc.org

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting

FTIR and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule. Both methods probe the vibrational modes of the chemical bonds within the molecule, but they are governed by different selection rules. FTIR measures the absorption of infrared radiation by bonds that have a changing dipole moment, while Raman spectroscopy measures the scattering of light from bonds that have a changing polarizability.

For this compound, key vibrational modes include:

O-H stretching: A broad, strong band in the FTIR spectrum, typically in the region of 3200-3600 cm⁻¹.

Aromatic C-H stretching: Signals typically appear just above 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

C-O stretching: Strong absorptions in the 1200-1250 cm⁻¹ region.

C-F stretching: Very strong, characteristic bands in the FTIR spectrum, typically found between 1100 and 1300 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for Hydroquinone and Expected Frequencies for this compound

| Vibrational Mode | Hydroquinone (cm⁻¹) | This compound (Expected, cm⁻¹) | Typical Intensity (FTIR) |

|---|---|---|---|

| O-H Stretch | ~3200-3400 rsc.orgresearchgate.net | ~3200-3400 | Strong, Broad |

| Aromatic C-H Stretch | ~3030-3070 rsc.org | ~3030-3080 | Medium |

| Aromatic C=C Stretch | ~1510-1610 rsc.org | ~1500-1620 | Medium-Strong |

| C-O Stretch | ~1210-1240 researchgate.net | ~1200-1250 | Strong |

| C-F Stretch | N/A | ~1100-1300 | Very Strong |

The combination of FTIR and Raman spectra provides a comprehensive vibrational profile that is unique to the molecular structure of this compound, allowing for its unambiguous identification and characterization.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Hydroquinone |

| Benzene |

| 2,6-Dichlorotoluene |

| 2-Chloro-6-fluorotoluene |

| Benzoquinone |

Mass Spectrometry (MS) for Elucidation of Molecular Fragmentation Pathways

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. For this compound, the fragmentation pathways can be predicted based on the established principles of mass spectrometry and the behavior of structurally related aromatic compounds, such as hydroquinones and fluorinated benzenes.

Under electron ionization (EI), the this compound molecule is expected to lose an electron to form a molecular ion (M⁺˙). The subsequent fragmentation of this molecular ion is dictated by the stability of the resulting fragments. The presence of hydroxyl and fluorine substituents on the benzene ring significantly influences the fragmentation pathways.

Key expected fragmentation pathways for this compound include:

Loss of a Hydrogen Atom: The molecular ion can lose a hydrogen atom from one of the hydroxyl groups to form a stable [M-H]⁺ ion.

Loss of a Hydroxyl Radical: Fragmentation can occur via the loss of a hydroxyl radical (•OH), leading to the formation of an [M-OH]⁺ ion.

Loss of Carbon Monoxide (CO): A common fragmentation pathway for phenols and hydroquinones involves the loss of a neutral CO molecule from the ring, resulting in an [M-CO]⁺˙ ion. This can be followed by subsequent fragmentations.

Loss of Hydrogen Fluoride (B91410) (HF): The presence of fluorine atoms allows for the elimination of a neutral HF molecule, leading to an [M-HF]⁺˙ fragment.

Cleavage of the Aromatic Ring: At higher energies, the aromatic ring itself can undergo cleavage, leading to smaller fragment ions.

The relative abundance of these fragment ions in the mass spectrum provides valuable information about the stability of the different fragments and helps in confirming the structure of the molecule. A hypothetical fragmentation pattern and the corresponding mass-to-charge ratios (m/z) are presented in the table below.

| Fragment Ion | Proposed Structure | m/z (Theoretical) | Possible Fragmentation Pathway |

| [C₆H₄F₂O₂]⁺˙ (Molecular Ion) | This compound radical cation | 146.02 | Ionization of the parent molecule |

| [C₆H₃F₂O₂]⁺ | Ion from loss of H | 145.01 | M⁺˙ - H• |

| [C₆H₄F₂O]⁺˙ | Ion from loss of O | 130.02 | M⁺˙ - O |

| [C₅H₄F₂O]⁺˙ | Ion from loss of CO | 118.02 | M⁺˙ - CO |

| [C₆H₃FO₂]⁺˙ | Ion from loss of HF | 126.01 | M⁺˙ - HF |

This table presents a simplified, hypothetical fragmentation pattern for illustrative purposes.

X-ray Diffraction (XRD) and Single-Crystal Crystallography

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

While a specific, publicly available crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD), the solid-state conformation and packing can be inferred based on the known crystal structures of hydroquinone and related fluorinated aromatic compounds.

The molecular conformation of this compound is expected to be largely planar due to the aromatic ring. The hydroxyl groups and fluorine atoms will lie in or close to the plane of the benzene ring. The crystal packing is anticipated to be dominated by a network of intermolecular hydrogen bonds formed between the hydroxyl groups of adjacent molecules. These hydrogen bonds are strong directional interactions that play a key role in the formation of a stable crystal lattice.

The fluorine substituents are expected to influence the crystal packing in several ways:

Modification of Hydrogen Bonding: The electron-withdrawing nature of the fluorine atoms can increase the acidity of the hydroxyl protons, potentially leading to stronger hydrogen bonds.

Weak Interactions: The fluorine atoms can participate in weaker intermolecular interactions, such as C—H···F and F···F contacts, which can further stabilize the crystal packing.

π-π Stacking: The fluorination of the benzene ring can affect the electrostatic potential of the aromatic system, influencing the likelihood and geometry of π-π stacking interactions between adjacent rings.

A detailed analysis of the intermolecular distances and angles from a single-crystal X-ray diffraction study would provide quantitative insights into the nature and strength of the interactions governing the crystal packing of this compound.

Hydrogen Bonding: The primary intermolecular interaction would be the O—H···O hydrogen bonds between the hydroxyl groups. The table below lists the expected range for these parameters based on typical values observed in hydroquinone and its derivatives.

| Interaction | Parameter | Expected Range |

| O—H···O Hydrogen Bond | H···O distance | 1.8 - 2.2 Å |

| O···O distance | 2.6 - 3.0 Å | |

| O—H···O angle | 150 - 180° |

Other Intermolecular Contacts: In addition to the strong hydrogen bonds, weaker intermolecular contacts would also be present. The analysis of these contacts is crucial for a complete understanding of the crystal packing.

| Interaction | Parameter | Expected Range |

| C—H···F | H···F distance | 2.2 - 2.6 Å |

| C···F distance | 3.0 - 3.5 Å | |

| C—H···F angle | 120 - 170° | |

| π-π Stacking | Centroid-to-centroid distance | 3.3 - 3.8 Å |

The precise values of these distances and angles would be determined from the refined crystallographic data and would provide a detailed picture of the supramolecular assembly of this compound in the solid state.

Computational and Theoretical Investigations of 2,6 Difluorobenzene 1,4 Diol

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing detailed information about the molecule's electronic configuration and energy. sid.irnih.gov DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. sid.irnih.gov

The electronic behavior of 2,6-Difluorobenzene-1,4-diol is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (or band gap), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. sid.ir

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. sid.ir For this compound, the presence of electron-donating hydroxyl (-OH) groups and electron-withdrawing fluorine (-F) atoms significantly influences the energy levels of these orbitals. DFT calculations can precisely map the electron density distribution of the HOMO and LUMO. Typically, for phenolic compounds, the HOMO is localized over the aromatic ring and the oxygen atoms, while the LUMO is distributed over the π-antibonding system of the ring. The calculated energies of these orbitals allow for the prediction of the band gap, which is essential for understanding the molecule's electronic transitions. researchgate.net

Table 1: Predicted Frontier Orbital Energies and Properties (Note: These are representative values based on typical DFT calculations for similar aromatic compounds.)

| Parameter | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Energy difference, indicating chemical stability and reactivity. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack.

For this compound, the MEP surface would show significant negative potential around the highly electronegative oxygen and fluorine atoms, identifying them as primary sites for interactions with electrophiles or as hydrogen bond acceptors. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit a strong positive potential, making them the most likely sites for nucleophilic attack and key hydrogen bond donors. The aromatic ring itself would display a mixed potential, influenced by the competing electronic effects of the substituent groups.

Electronegativity (χ), a measure of an atom's ability to attract electrons, can be calculated for the entire molecule using the energies of the frontier orbitals: χ = -(E_HOMO + E_LUMO) / 2

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations are excellent for single, optimized structures, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. semanticscholar.org For this compound, MD simulations can explore its conformational landscape, particularly the rotation of the two hydroxyl groups. These simulations can identify the most stable conformers and the energy barriers between them.

Furthermore, MD is crucial for understanding solvation effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how intermolecular interactions with the solvent affect the conformational preferences and dynamics of this compound. This provides a more realistic picture of the molecule's behavior in solution compared to gas-phase calculations.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonds, Halogen Bonds, π-π Stacking)

Non-covalent interactions are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of this compound. Computational methods can identify and quantify these weak but significant forces.

Hydrogen Bonds: The two hydroxyl groups make the molecule a potent hydrogen bond donor and acceptor. Intramolecular hydrogen bonds between a hydroxyl hydrogen and a neighboring fluorine atom are possible. Intermolecular hydrogen bonds would be the dominant force in the solid state and in protic solvents.

Halogen Bonds: The fluorine atoms can act as halogen bond acceptors, interacting with electron-rich regions of neighboring molecules. nih.gov Though fluorine is the least polarizable halogen, these interactions can still play a role in directing crystal packing. nih.govnsf.gov

Theoretical analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, can be derived from quantum chemical calculations to visualize and characterize the strength and nature of these interactions.

Prediction and Simulation of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) of this compound. nih.gov By calculating the magnetic shielding of each nucleus, theoretical spectra can be generated. These predicted spectra are invaluable for assigning peaks in experimental data and confirming the molecular structure. nih.gov

Table 2: Representative Predicted vs. Experimental NMR Chemical Shifts (Note: Experimental values can vary with solvent. Predicted values are for illustrative purposes.)

| Nucleus | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |

| Aromatic C-H | 6.8 - 7.2 | 6.5 - 7.5 |

| Hydroxyl O-H | 4.5 - 5.5 | 4.0 - 6.0 |

| Aromatic C-F | 130 - 140 | 125 - 145 |

| Aromatic C-OH | 145 - 155 | 140 - 160 |

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max). nih.gov This allows for the assignment of observed absorption bands to specific electronic transitions, such as π→π* transitions within the aromatic ring.

Supramolecular Chemistry and Crystal Engineering of 2,6 Difluorobenzene 1,4 Diol Architectures

Hydrogen Bonding Networks in Diol Systems

The hydroxyl groups of 2,6-Difluorobenzene-1,4-diol are the primary drivers of its self-assembly, forming extensive and resilient hydrogen-bonding networks that define its structural chemistry.

Influence of Fluorine Substitution on Hydrogen Bonding Strength and Directionality

The substitution of hydrogen atoms with highly electronegative fluorine atoms at the 2 and 6 positions of the benzene (B151609) ring has a profound electronic effect on the hydroxyl groups. This substitution significantly impacts the hydrogen-bonding capabilities of the molecule.

Increased Acidity of Hydroxyl Protons : The strong electron-withdrawing inductive effect of the fluorine atoms decreases the electron density on the aromatic ring and, consequently, on the oxygen atoms of the hydroxyl groups. This polarization increases the acidity of the hydroxyl protons, making them more potent hydrogen bond donors. Theoretical studies on fluorinated systems have shown that fluorine substitution can lead to a shortening of the hydrogen bond distance and an increase in the interaction energy researchgate.net.

Directionality and Competition : While strengthening the O-H donor capacity, the fluorine atoms can also participate in weaker, competing interactions. However, fluorine is generally considered a weak hydrogen bond acceptor nih.gov. Therefore, the O-H···O interactions remain the most dominant force in the self-assembly of this compound. The primary role of fluorine is to electronically "tune" the strength of the primary hydrogen bonds rather than to act as a primary acceptor site itself nih.gov. Studies have shown that replacing hydrogen with fluorine in aromatic rings can have significant consequences for the dynamic processes within the crystal lattice acs.org.

The table below summarizes the general effects of fluorine substitution on hydrogen bonding parameters based on theoretical studies.

| Property | Unsubstituted System | Fluorine-Substituted System | Rationale |

| O-H Bond Polarity | Lower | Higher | Inductive electron withdrawal by fluorine atoms increases the partial positive charge on the hydrogen atom. |

| Hydrogen Bond Donor Strength | Moderate | Stronger | Increased acidity of the hydroxyl proton leads to a stronger interaction with a hydrogen bond acceptor. |

| Interaction Energy | Lower | Higher (by ~1 kcal/mol per F atom) researchgate.net | Stronger electrostatic and polarization components of the hydrogen bond. |

| H···O Bond Distance | Longer | Shorter (by ~0.1 Å per F atom) researchgate.net | A stronger bond results in a closer approach between the donor hydrogen and the acceptor oxygen. |

Self-Assembly into Supramolecular Synthons and Higher-Order Architectures

The enhanced strength and directionality of the hydrogen bonds in this compound promote the reliable formation of supramolecular synthons. Synthons are robust, predictable patterns of intermolecular interactions that act as building blocks for crystal engineering. For diols, common synthons include catemers (chains) and cyclic dimers or hexamers. These synthons then arrange into more complex, higher-order architectures like tapes, sheets, or three-dimensional networks. The self-assembly process is a hierarchical one, where strong hydrogen bonds dictate the formation of primary motifs, which then pack according to weaker forces to form the final crystal structure. The use of such directed self-assembly, often under thermodynamic control, is a powerful strategy for creating complex supramolecular architectures nsf.gov.

Halogen Bonding and Other Non-Covalent Interactions Involving Fluorine and Aromatic Ring

Halogen Bonding : Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). While this interaction is most prominent with heavier halogens like iodine and bromine, organic fluorine can also participate, though it is a much weaker halogen bond donor nih.govnsf.gov. In the context of this compound, the potential for C-F···O or C-F···N halogen bonds in co-crystals exists, which could influence the molecular packing.

C-H···F Interactions : These are considered weak hydrogen bonds where a C-H bond acts as the donor and an organic fluorine atom as the acceptor. Their existence and significance in affecting crystal packing have been a subject of study, with evidence suggesting they can play a role in the structure of fluorinated aromatic compounds nih.gov.

C-F···π Interactions : Recent research has highlighted that organic fluorine can participate in various intermolecular interactions, including C-F···π interactions, which can affect crystal packing researchgate.net. The electron-rich π-system of an adjacent aromatic ring can interact favorably with the electropositive region of a carbon atom bonded to fluorine.

These weaker interactions are often secondary to the primary hydrogen bonding but are critical in determining the fine details of the three-dimensional packing arrangement.

Co-crystallization and Multi-Component Solid Formation with this compound Analogues

Co-crystallization is a powerful technique in crystal engineering to create novel solid forms with tailored properties. Fluorinated hydroquinones are excellent candidates for co-crystal formation due to their strong hydrogen bond donor capabilities. By introducing a complementary hydrogen bond acceptor, multi-component solids can be readily formed.

Studies on the closely related analogue, 2,3,5,6-Tetrafluorobenzene-1,4-diol, demonstrate its ability to form co-crystals with heteroaromatic bases. For example, it forms 1:1 complexes with pyrazine and quinoxaline, where the components are linked by strong O-H···N hydrogen bonds to form one-dimensional chains researchgate.net. This serves as a strong predictive model for the behavior of this compound, which is expected to form similar supramolecular assemblies with suitable nitrogen-based acceptors. The table below lists examples of co-crystals formed with a fluorinated diol analogue.

| Diol Component | Co-former | Stoichiometry | Primary Interaction | Supramolecular Motif |

| 2,3,5,6-Tetrafluorobenzene-1,4-diol | Pyrazine | 1:1 | O-H···N | One-dimensional chains researchgate.net |

| 2,3,5,6-Tetrafluorobenzene-1,4-diol | Quinoxaline | 1:1 | O-H···N | One-dimensional chains researchgate.net |

| 2,3,5,6-Tetrafluorobenzene-1,4-diol | Phenazine | 1:2 | O-H···N | Discrete heterotrimer researchgate.net |

These examples underscore the utility of fluorinated diols as versatile building blocks for constructing multi-component supramolecular assemblies through robust and directional hydrogen bonding.

Crystal Packing and Polymorphism Studies in the Solid State

The final arrangement of molecules in the solid state, or crystal packing, is a result of the interplay between all attractive and repulsive intermolecular forces. For this compound, the packing is expected to be dictated by a hierarchy of interactions. The strong O-H···O hydrogen bonds will establish the primary supramolecular synthons, such as chains or sheets. These primary structures will then pack to fill space, guided by the weaker C-H···F, C-F···π, and dispersion forces.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in molecular solids. Different polymorphs arise from different ways of packing the same molecules, which can lead to variations in physical properties. The conformational flexibility of the hydroxyl groups and the potential for different hydrogen-bonding motifs could lead to polymorphism in this compound. The formation of different polymorphs can be influenced by crystallization conditions such as solvent, temperature, and pressure, which can favor different kinetic or thermodynamic packing arrangements.

Absence of Specific Research Hinders Detailed Analysis of this compound in Supramolecular Chemistry

The rational design of functional solid-state materials is a cornerstone of modern materials science, relying on the predictable formation of desired supramolecular architectures through non-covalent interactions. Key to this is the selection of molecular building blocks with specific functional groups that can guide the self-assembly process. In this context, this compound presents as a theoretically intriguing candidate. The hydroxyl (-OH) groups are strong hydrogen bond donors and acceptors, capable of forming robust and directional interactions that are fundamental to constructing extended networks. The fluorine atoms, positioned ortho to the hydroxyl groups, are expected to exert significant influence on the electronic properties and intermolecular interactions of the molecule.

The strategic placement of fluorine atoms on an aromatic ring is a known strategy in crystal engineering to modulate crystal packing and physical properties. Fluorine can participate in a variety of weak interactions, including C–H···F hydrogen bonds, halogen···halogen interactions, and can influence the strength of other hydrogen bonds within the structure. These interactions, though weaker than conventional hydrogen bonds, can be crucial in fine-tuning the final solid-state architecture and, consequently, the material's properties.

For this compound, it is hypothesized that the interplay between the strong O–H···O hydrogen bonds and the more subtle influences of the fluorine atoms would lead to the formation of unique supramolecular synthons. These synthons, the reliable and predictable patterns of intermolecular interactions, are the fundamental units for designing complex solid-state structures. The electron-withdrawing nature of the fluorine atoms would also modulate the acidity of the hydroxyl protons, potentially altering the hydrogen bond donor strength compared to unsubstituted hydroquinone (B1673460).

The rational design of functional materials using this building block would involve co-crystallization with other molecules (co-formers) that possess complementary functional groups. By selecting co-formers with specific hydrogen bond acceptors (e.g., pyridines, amides) or other functionalities, it would be possible to assemble multi-component crystals with targeted topologies and properties, such as nonlinear optical activity, porosity, or specific electronic characteristics.

However, without experimental data from single-crystal X-ray diffraction studies of this compound or its co-crystals, any discussion on its specific supramolecular behavior remains speculative. Detailed research findings, including crystallographic data and characterization of material properties, are essential to substantiate these design principles. The absence of such dedicated studies in the available literature prevents a thorough analysis and the presentation of concrete data tables and research findings as requested.

Further investigation and publication in this specific area would be necessary to fully understand and exploit the potential of this compound as a versatile building block in the rational design of functional solid-state materials.

Advanced Applications and Material Science Integration of 2,6 Difluorobenzene 1,4 Diol and Its Derivatives

Organic Electronics and Optoelectronic Materials

The pursuit of high-performance organic electronic devices has driven the development of novel conjugated polymers and oligomers. The introduction of fluorine atoms into the polymer backbone is a well-established strategy to modulate their optoelectronic properties.

Role as Monomers in Conjugated Polymers and Oligomers

2,6-Difluorobenzene-1,4-diol can serve as a key monomer in the synthesis of various conjugated polymer architectures. Its dihydroxyl functionality allows for its incorporation into polymer chains through etherification or esterification reactions. For instance, it can be a precursor to 2,6-difluorophenol, which has been successfully used in the synthesis of high molecular weight poly(2,6-difluoro-1,4-phenylene oxide) (F2PPO) via oxidative polymerization. This polymer exhibits a linear structure and demonstrates the potential of difluorophenol derivatives in creating robust polymer backbones.

While direct polymerization of this compound into widely recognized conjugated polymers like poly(p-phenylene vinylene) (PPV) is not extensively documented, its structural motif is of significant interest. Fluorinated PPV derivatives, for example, have been synthesized and their optical properties investigated, showcasing the profound impact of fluorine substitution on the electronic structure of conjugated systems. The synthesis of such polymers often involves methods like the Stille cross-coupling reaction, where fluorinated aromatic dihalides are reacted with vinyl stannanes.

Tuning of Electronic Properties (e.g., n-type, p-type semiconductor behavior) through Fluorination

Fluorination is a powerful method for tuning the electronic properties of organic semiconductors. The high electronegativity of fluorine atoms leads to a decrease in the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the conjugated polymer. This general effect can be leveraged to transition a material from a p-type (hole-transporting) to an n-type (electron-transporting) semiconductor, or to create ambipolar materials that can transport both holes and electrons.

The strategic placement of fluorine atoms, as in the 2,6-disubstitution pattern of the diol, can induce specific conformational and electronic changes. For example, in diketopyrrolopyrrole (DPP) based polymers, fluorination has been shown to result in deeper HOMO energy levels and smaller bandgaps compared to their non-fluorinated counterparts. This targeted fluorination can enhance intermolecular interactions and improve charge transport characteristics. While specific studies on polymers derived directly from this compound are limited, the principles of electronic tuning through fluorination are broadly applicable and suggest the potential of this monomer in designing semiconductors with desired charge-transport properties.

Applications in Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs)

The tailored electronic properties of fluorinated conjugated polymers make them highly attractive for a range of organic electronic devices.

Organic Field-Effect Transistors (OFETs): The ability to tune semiconductor behavior is crucial for OFETs. Fluorinated DPP copolymers, for instance, have demonstrated ambipolar behavior with both high hole and electron mobilities, making them suitable for complementary logic circuits. The enhanced planarity and intermolecular packing often induced by fluorination can lead to improved charge carrier mobility in the solid state.

Organic Light-Emitting Diodes (OLEDs): In OLEDs, fluorinated polymers can be employed as emissive layers or charge-transporting layers. The deep HOMO levels of fluorinated polymers can facilitate better energy level alignment with electrodes, leading to more efficient charge injection. Furthermore, the emission color of the OLED can be tuned by modifying the polymer's electronic structure through fluorination.

Organic Photovoltaics (OPVs): In OPVs, the power conversion efficiency is highly dependent on the energy levels of the donor and acceptor materials. Fluorination of the polymer backbone can lower the HOMO level, which often leads to a higher open-circuit voltage (Voc) in the solar cell. For example, inverted polymer solar cells utilizing fluorinated dithienyl-DPP copolymers have achieved significant power conversion efficiencies.

Polymer Chemistry and Polymerization Reactions

Beyond conjugated systems, this compound and its derivatives are valuable building blocks in various areas of polymer chemistry, contributing to the development of advanced polymer architectures and functional materials.

Incorporation of this compound Derivatives into Advanced Polymer Architectures

Derivatives of this compound can be incorporated into a variety of polymer structures to impart specific properties. For example, fluorinated poly(arylene ether)s have been synthesized from difluorinated monomers, exhibiting excellent thermal stability and desirable dielectric properties. These characteristics are attributed to the high fluorine content and the twisted biphenyl (B1667301) structures within the polymer chains.

One notable derivative is 2,6-difluoro-2'-sulfobenzophenone, which can be synthesized from 2,6-difluorophenyllithium (derived from 1,3-difluorobenzene). This monomer has been used to prepare sulfonated high-molecular-weight aromatic polymers through polycondensation reactions. Such polymers are of interest for applications like proton-exchange membranes in fuel cells, showcasing the versatility of these fluorinated building blocks in creating functional materials beyond organic electronics.

Development of Self-Healing Materials with Integrated Functional Groups

The principles of dynamic covalent chemistry are central to the development of self-healing materials. These materials can repair damage through reversible chemical reactions. While direct applications of this compound in this area are not widely reported, the integration of functional groups that can participate in reversible crosslinking is a key strategy.

For instance, self-healing materials have been developed using the Diels-Alder reaction, a thermally reversible cycloaddition. In these systems, furan (B31954) and maleimide (B117702) moieties are often incorporated into polymer chains. The hydroxyl groups of a diol monomer could potentially be functionalized with groups capable of participating in such reversible reactions. For example, self-healing hydrogels have been created using boronic ester bonds formed between boronic acids and diol groups. This suggests a potential pathway where derivatives of this compound, with their diol functionality, could be integrated into self-healing polymer networks. The fluorine atoms could further modulate the properties of these materials, such as their chemical resistance and surface energy.

Precursors for Advanced Organic Synthesis and Specialty Chemicals

The strategic placement of fluorine atoms on an aromatic ring grants this compound unique chemical properties, establishing it as a valuable precursor in the synthesis of advanced organic materials and specialty chemicals. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the benzene (B151609) ring and the acidity of the hydroxyl groups, making it a versatile building block for creating complex molecular architectures.

The 1,3-difluorobenzene (B1663923) moiety is a key structural feature in numerous industrially significant compounds, including agrochemicals, pharmaceuticals, and high-performance polymers. rsc.org Synthesizing molecules with this specific substitution pattern can be challenging due to the directing effects of fluorine in typical electrophilic aromatic substitution reactions. rsc.org this compound serves as a foundational intermediate, providing a pre-functionalized core that allows for more controlled and selective synthetic pathways.

Its utility is prominent in the construction of complex fluoro-organic molecules where the precise introduction of fluorine is crucial for modulating properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov The hydroxyl groups offer reactive sites for etherification, esterification, or conversion to other functional groups, enabling the extension of the molecular framework. This allows for its integration into larger, multi-substituted aromatic systems. Synthetic strategies can leverage the diol functionality for creating symmetrical or unsymmetrical derivatives, leading to a diverse range of complex structures that would be difficult to access through direct fluorination methods. wikipedia.org The compound is a key starting material for producing other useful intermediates, such as 2,6-difluoroaniline, which is synthesized from related fluorinated benzenes. nih.gov

| Application Area | Key Structural Moiety | Significance of Fluorination | Synthetic Role of Precursor |

| Pharmaceuticals | 1,3-Difluorobenzene | Increases metabolic stability and binding affinity | Provides a pre-formed difluoroaromatic core |

| Agrochemicals | Fluoroaromatic groups | Enhances efficacy and environmental persistence | Serves as a versatile building block for derivatization |

| Advanced Polymers | Fluorinated aromatic units | Imparts thermal stability and chemical resistance | Acts as a monomer or cross-linking agent precursor |

Fluorinated organoboron compounds are of significant interest in materials science, particularly for their application in organic light-emitting diodes (OLEDs). acs.org The introduction of fluorine atoms into the structure of emitters can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which is advantageous for designing efficient and stable electronic devices. acs.org

This compound and its derivatives are valuable precursors for synthesizing fluorinated organoboron compounds. The synthetic process can involve converting the hydroxyl groups into triflates, which then allows for palladium-catalyzed borylation reactions. Alternatively, copper-mediated fluorination of boronic acids represents another pathway to create these structures. erlilulab.org The resulting fluorinated arylboronic acids or esters can be incorporated into larger conjugated systems designed as emitters.

Recent research has highlighted the potential of fluorinated boron subphthalocyanines (BsubPcs) as highly efficient and narrow-band emitters for OLEDs. These compounds exhibit stable n-type conductivity and produce extremely narrow orange electroluminescence, a desirable characteristic for display technologies. The synthesis of such advanced emitters often relies on the availability of specifically functionalized fluorinated aromatic precursors, a role for which this compound is well-suited. The radical hydroboration of fluorinated substrates is another emerging technique for creating these valuable organoboron compounds.

| Compound Class | Synthetic Precursor | Key Properties | Application |

| Fluorinated Arylboronic Esters | This compound derivatives | Tunable electronic properties, thermal stability | Suzuki coupling reactions for emitter synthesis |

| Fluorinated Boron Subphthalocyanines | Fluorinated Aromatic Building Blocks | Narrow emission spectra, n-type conductivity | Organic Light-Emitting Diodes (OLEDs) |

| gem-Difluoroallylboranes | Trifluoromethyl Alkenes | Versatile synthetic intermediates | Access to complex fluorinated organoborons |

Coordination Chemistry and Ligand Design

While this compound itself is not typically a primary ligand, its oxidized counterpart, 2,6-difluorobenzoquinone, presents a compelling structure for coordination chemistry and ligand design. The carbonyl oxygens of the quinone moiety possess lone pairs of electrons, making them effective Lewis bases capable of coordinating to metal centers.

The incorporation of fluorine atoms into the quinone ring enhances its electron-accepting (π-acidic) character. This electronic modification can influence the properties of the resulting metal complex, including its redox potential, stability, and catalytic activity. Research into α-hydroxyquinone derivatives has shown their ability to act as heteroditopic receptors, capable of binding both anions (like fluoride) and metal cations such as Ni²⁺, leading to distinct colorimetric changes. This demonstrates the principle of using quinone-based structures for ion recognition and coordination.

In ligand design, 2,6-difluorobenzoquinone could be employed as a bridging ligand between two or more metal centers, facilitating electronic communication within a polymetallic complex. The design of such ligands is crucial for developing molecular materials with specific electronic or magnetic properties. The fluorinated quinone core could be further functionalized to create more complex, multidentate ligands, expanding its coordination possibilities and allowing for the construction of sophisticated supramolecular architectures.

Design and Synthesis of Liquid Crystalline Materials

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern liquid crystal (LC) design, primarily due to fluorine's high electronegativity and the unique properties of the carbon-fluorine bond. These features are exploited to fine-tune the dielectric anisotropy (Δε) of LC materials, a critical parameter for their application in display technologies. This compound is an excellent candidate as a core building block for such materials.

The presence of two fluorine atoms perpendicular to the principal molecular axis of a potential liquid crystal molecule can induce a strong dipole moment, leading to a negative dielectric anisotropy (Δε < 0). Materials with this property are essential for vertically aligned (VA) liquid crystal displays (LCDs), which are known for their high contrast ratios and wide viewing angles. The 2,6-difluoroaryl motif has proven to be a successful component in creating liquid crystals with negative dielectric anisotropy.

| Liquid Crystal Type | Key Structural Feature | Resulting Property | Application |

| Negative Dielectric Anisotropy | 2,6-Difluoroaryl Core | Δε < 0 | Vertically Aligned (VA) LCDs |

| Nematic Phase | Rod-like molecular shape with flexible tails | Fluidity with long-range orientational order | Displays, Optical Switches |

| Smectic Phase | Layered molecular arrangement | Higher order than nematic phase | Ferroelectric Displays |

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Methodologies for Enhanced Selectivity and Sustainability

The future of synthesizing 2,6-Difluorobenzene-1,4-diol and related fluorinated hydroquinones is geared towards "green" chemistry principles, emphasizing sustainability, efficiency, and selectivity. nottingham.ac.uksocietechimiquedefrance.frresearchgate.net Current industrial fluorination methods are often energy-intensive and can be unsuitable for a sustainable future. nottingham.ac.ukresearchgate.net Research is therefore shifting towards methodologies that minimize waste, reduce energy consumption, and utilize more environmentally benign reagents.

Key areas of exploration include:

Catalytic Fluorination: A significant push is towards developing catalytic methods that use safer and more abundant fluorine sources, such as metal fluoride (B91410) salts. nottingham.ac.ukresearchgate.net Research into transition-metal catalysts, including rhodium and iridium complexes, shows promise for the quantitative fluorination of various substrates under mild conditions. nottingham.ac.uk Adapting these catalytic systems for the specific synthesis of this compound could offer a more sustainable alternative to traditional methods. This includes exploring catalytic transfer fluorination protocols, which could potentially utilize waste sources of fluorine as chemical feedstocks. nottingham.ac.ukresearchgate.net

Chemo-enzymatic Synthesis: The use of biocatalysts, such as isolated enzymes or whole cells, is a burgeoning field in green chemistry. nih.govfrontiersin.orgnih.gov Chemo-enzymatic strategies, which combine chemical and biological transformations, can offer high selectivity and operate under mild reaction conditions. frontiersin.orgnih.gov For instance, lipase-catalyzed epoxidation followed by hydrolysis is a known chemo-enzymatic route to produce diols. nih.govresearchgate.net Future work could focus on engineering enzymes or multi-enzymatic systems to catalyze the direct and selective hydroxylation and fluorination of aromatic precursors, thereby creating a more sustainable pathway to this compound. nih.gov

Flow Chemistry: Continuous flow chemistry offers enhanced control over reaction parameters, improved safety, and scalability. A recent development in this area is the use of flow chemistry to introduce trifluoromethyl groups using only caesium fluoride as the fluorine source, avoiding PFAS-related reagents. chemistryworld.com Applying flow chemistry principles to the synthesis of this compound could lead to more efficient, safer, and scalable production processes.

| Methodology | Potential Advantage | Research Focus for this compound |

| Catalytic Fluorination | Use of sustainable fluorine sources (e.g., metal fluoride salts), mild reaction conditions, potential for catalyst recycling. nottingham.ac.ukresearchgate.net | Development of specific catalysts for selective fluorination of hydroquinone (B1673460) precursors. |

| Chemo-enzymatic Synthesis | High selectivity (regio- and stereoselectivity), environmentally benign conditions, reduced byproducts. nih.govfrontiersin.orgnih.gov | Engineering enzymes for direct fluorination and hydroxylation of benzene (B151609) rings. |

| Flow Chemistry | Improved safety, scalability, precise control over reaction conditions, and enhanced efficiency. chemistryworld.com | Designing continuous flow processes for the multi-step synthesis of the target compound. |

Development of Advanced Materials with Tunable and Multifunctional Properties

The unique electronic properties conferred by the fluorine atoms make this compound an attractive building block for a new generation of advanced materials. man.ac.ukconsensus.appcooper.edu Future research will focus on harnessing its structure to create polymers and other materials with tailored functionalities for diverse applications.

Emerging areas of materials development include:

High-Performance Polymers: Incorporating the 2,6-difluoro-1,4-phenylene unit into polymer backbones is a key strategy for developing materials with enhanced thermal stability, chemical resistance, and specific optoelectronic properties. researchgate.net Research efforts are directed towards synthesizing novel semi-aromatic polyesters and polyfluorene copolymers. researchgate.netrsc.org For example, introducing difluorophenylene units into polyfluorenes has been shown to yield stable blue luminescence, which is critical for organic light-emitting diodes (OLEDs). researchgate.net Future work will involve the precise synthesis of such polymers to fine-tune their properties for applications in electronics, aerospace, and sustainable packaging. mdpi.comnih.gov

Multifunctional Coatings and Films: There is growing interest in creating multifunctional coatings that combine properties such as weatherability, water resistance, self-healing capabilities, and antimicrobial activity. mdpi.comresearchgate.netmdpi.com Fluorinated compounds are integral to achieving these properties due to the high energy and stability of the C-F bond. mdpi.com this compound could serve as a key monomer in the synthesis of fluorinated polyurethanes or acrylic emulsions for advanced coatings. mdpi.comresearchgate.net Biomimetic design, inspired by natural structures like shark skin, is another avenue being explored to create functional surfaces with improved tribological characteristics through fluorination. mdpi.com

Fluorinated Functional Materials: Beyond polymers, this compound can be a precursor for a range of functional materials. This includes the synthesis of fluorinated ionic liquids for use as green solvents or in electrochemistry, and the modification of materials like graphene to produce fluorographene, which has altered physical and electronic properties. man.ac.uk The development of multibranched fluorinated materials is also a promising direction, particularly for applications in medical imaging, such as ¹⁹F-MRI probes. researchgate.net

| Material Type | Key Properties | Potential Applications |

| High-Performance Polymers | Thermal stability, chemical resistance, tunable optoelectronic properties. researchgate.netmdpi.com | Organic LEDs (OLEDs), aerospace components, high-performance packaging. |

| Multifunctional Coatings | Weather resistance, hydrophobicity, self-healing, antimicrobial. mdpi.comresearchgate.net | Protective coatings for ships, bridges, and architecture; biomedical surfaces. |

| Advanced Functional Materials | Unique electrochemical and electronic properties, biocompatibility. man.ac.ukresearchgate.net | Green solvents, electrochemistry, medical imaging agents (¹⁹F-MRI), electronics. |

Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Design and Property Optimization

The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) is creating a new paradigm in chemical research. mdpi.comnih.govnih.gov These computational tools are being increasingly used to accelerate the discovery and optimization of molecules and materials, a trend that holds significant promise for the study of this compound and its derivatives.

Future integration of AI and ML will likely focus on:

Predictive Synthesis Planning: Computer-Aided Synthesis Planning (CASP) is rapidly evolving with the integration of ML. nih.gov AI algorithms can be trained on vast databases of chemical reactions to predict viable synthetic routes for target molecules like this compound. nih.gov This can significantly reduce the time and resources spent on experimental trial and error. ML models can also predict the optimal reaction conditions, such as reagents, solvents, and temperature, to achieve high yields and selectivity. acs.org

Property Prediction and Optimization: AI models can predict the physicochemical properties of novel compounds before they are synthesized. rsc.orgarxiv.org For derivatives of this compound, this could involve predicting their electronic, optical, and magnetic properties for materials science applications. ornl.govmdpi.com By learning from existing data, ML algorithms can guide the design of new molecules with a desired set of multiple properties, such as high thermal stability and specific fluorescence wavelengths for OLEDs. arxiv.org This approach enables a "design-on-demand" strategy for functional materials.

Accelerated Materials Discovery: The development of novel materials, from polymers to metal-organic frameworks (MOFs), can be expedited using computational simulations and predictive modeling. ornl.govrsc.org For example, Grand Canonical Monte Carlo (GCMC) simulations can predict the performance of functionalized MOFs for applications like carbon capture. rsc.org AI can screen virtual libraries of potential derivatives of this compound to identify promising candidates for specific applications, guiding experimental efforts toward the most viable options.

| AI/ML Application | Description | Impact on this compound Research |

| Predictive Synthesis Planning | Algorithms suggest optimal and novel synthetic pathways based on existing chemical reaction data. nih.govnih.gov | Faster development of efficient and sustainable synthesis routes. |

| Property Prediction | Models forecast the physical, chemical, and electronic properties of unsynthesized molecules. rsc.orgarxiv.org | In-silico design of new derivatives with tailored functionalities for polymers and electronics. |

| Accelerated Materials Discovery | High-throughput virtual screening and simulation identify promising materials for specific applications. mdpi.comrsc.org | Rapid identification of novel materials incorporating the difluorohydroquinone moiety for targeted functions. |

Q & A

Q. What are the common synthetic routes for 2,6-Difluorobenzene-1,4-diol, and how are they optimized for yield and purity?

The synthesis of this compound typically involves halogenation and hydroxylation of benzene derivatives. A key method includes the use of fluorinating agents (e.g., Selectfluor) on hydroquinone precursors, followed by regioselective substitution. For example, outlines Suzuki couplings to achieve disubstituted hydroquinones, which can be adapted for fluorine substitution. Optimization focuses on solvent selection (e.g., methanol or DMF), temperature control (40–80°C), and catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling reactions). Yield improvements are achieved via stoichiometric adjustments of fluorine sources and purification through recrystallization or column chromatography .

Q. What analytical techniques are most effective for characterizing this compound?

Structural confirmation relies on NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify fluorine positions and hydroxyl group integrity. X-ray crystallography (as in ) is critical for resolving crystal packing and hydrogen-bonding networks. Mass spectrometry (ESI-TOF) confirms molecular weight, while FT-IR identifies functional groups (e.g., O–H stretches at ~3200 cm⁻¹). Purity is assessed via HPLC with UV detection at 254 nm .

Q. What safety precautions are essential when handling this compound in the lab?

Due to its fluorinated aromatic structure, the compound may exhibit toxicity and reactivity. emphasizes using fume hoods, nitrile gloves, and eye protection. Storage should be in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Spills require neutralization with sodium bicarbonate and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorination be addressed during synthesis?

Regioselectivity in difluorination is influenced by directing groups and reaction conditions. demonstrates that pre-functionalization with electron-withdrawing groups (e.g., –NO₂) directs fluorination to the para position. Transition-metal catalysts (e.g., CuI) with fluorinating agents like AgF₂ improve selectivity. Computational modeling (DFT) predicts reactive sites, while in situ NMR monitors reaction progress .

Q. How do structural modifications (e.g., alkylation) impact the biological activity of this compound derivatives?

Alkylation at the hydroxyl groups (e.g., with methanesulfonyl chloride) enhances lipophilicity, improving membrane permeability. highlights that alkylated diol derivatives (e.g., 6-nonylpyridine-2,4-diol) act as potent GPR84 agonists (EC₅₀ = 0.189 nM). Bioactivity assays (e.g., cAMP inhibition, cytokine profiling) are used to validate target engagement, with SAR studies guiding further modifications .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

Discrepancies in solubility (e.g., in polar vs. nonpolar solvents) arise from polymorphic forms or hydration states. suggests using controlled crystallization (e.g., slow evaporation in acetone/water) to isolate stable polymorphs. Stability studies under varying pH and temperature (via TGA/DSC) identify degradation pathways. Collaborative validation through round-robin testing across labs is recommended .

Q. How can computational methods aid in predicting the reactivity of this compound in catalytic systems?